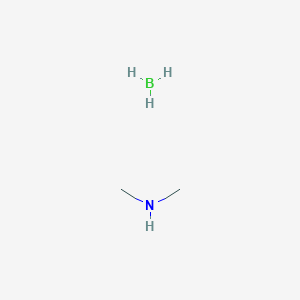borane;N-methylmethanamine
CAS No.:
Cat. No.: VC13285711
Molecular Formula: C2H10BN
Molecular Weight: 58.92 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C2H10BN |
|---|---|
| Molecular Weight | 58.92 g/mol |
| IUPAC Name | borane;N-methylmethanamine |
| Standard InChI | InChI=1S/C2H7N.BH3/c1-3-2;/h3H,1-2H3;1H3 |
| Standard InChI Key | FTDUHBOCJSQEKS-UHFFFAOYSA-N |
| SMILES | B.CNC |
| Canonical SMILES | B.CNC |
Introduction
Chemical Identification and Nomenclature
Borane;N-methylmethanamine, commonly referred to as dimethylamine borane (DMAB), is identified by the CAS Registry Numbers 93803-04-4 and 74-94-2, reflecting its inclusion in multiple chemical databases . The compound’s IUPAC name, N-methylmethanamine borane, derives from its structure: a borane (BH₃) moiety coordinated to dimethylamine ((CH₃)₂NH). Alternative synonyms include dimethylamine-borane complex and DMAB, though the latter is discouraged in formal contexts to avoid ambiguity .
Structural Characteristics
The molecular formula C₂H₇BN corresponds to a molar mass of 55.89 g/mol . Spectroscopic analyses, including ¹¹B NMR, reveal a quintet signal at δ_B = −13.9 ppm, characteristic of boron atoms in a tetrahedral geometry bonded to three hydrogens and one nitrogen . The B–H bond length, calculated via density functional theory (DFT), is approximately 1.19 Å, while the B–N bond measures 1.65 Å, consistent with weak dative bonding .
Synthesis and Industrial Production
Conventional Synthesis Routes
DMAB is synthesized via the reaction of alkali metal borohydrides (e.g., NaBH₄) with dimethylammonium salts in a solvent system. A patented method (US5565615A) achieves this by combining sodium borohydride with dimethylammonium chloride in a dimethylamine-toluene mixture at reflux conditions (9°C) . The reaction proceeds as:
This method avoids aqueous solvents, reducing hydrolysis losses and improving yields to 88–98% . Post-synthesis purification involves distillation under reduced pressure (60–70°C) and filtration to remove NaCl byproducts .
Solvent Optimization
Early methods using water or liquid ammonia suffered from BH₃ hydrolysis and impractical low-temperature requirements (−33°C) . Substituting water with toluene or dimethylformamide (DMF) enhances stability, as demonstrated in a 1995 patent where toluene-mediated synthesis yielded 29 g (98%) of DMAB .
Physicochemical Properties
Thermal Stability and Reactivity
DMAB exhibits a boiling point of 6.1°C at atmospheric pressure, necessitating storage at subambient temperatures . Thermogravimetric analysis (TGA) shows decomposition onset at 70°C, releasing hydrogen gas and forming borazine derivatives :
This exothermic decomposition is leveraged in hydrogen storage applications, where DMAB’s 19.5 wt% hydrogen content outperforms lithium borohydride (18.4 wt%) .
Solubility and Phase Behavior
DMAB is soluble in polar aprotic solvents (e.g., THF, DMF) but immiscible with hydrocarbons. In toluene, its solubility at 25°C is 12.7 g/L, increasing to 45.3 g/L at 70°C . Phase separation techniques exploit this temperature dependence for purification.
Applications in Industry and Research
Electroless Plating
DMAB serves as a reducing agent in electroless nickel and copper plating, depositing metal films on non-conductive substrates (e.g., plastics, ceramics). Its low oxidation potential (−1.1 V vs. SHE) enables selective reduction of Ni²⁺ ions without external current .
Organic Synthesis
DMAB reduces carbonyl compounds to alcohols with superior stereoselectivity compared to NaBH₄. For example, acetophenone reduction yields 1-phenylethanol with 98% enantiomeric excess (ee) under mild conditions .
Recent Advances and Future Directions
Catalytic Dehydrocoupling
Rhodium-catalyzed dehydrocoupling of DMAB produces B-trimethylborazine ([MeN–BMe]₃), a precursor for boron nitride ceramics . This reaction, conducted at 70°C in monoglyme, achieves 80% yield and highlights DMAB’s utility in materials science .
Hydrogen Transfer Reactions
Recent studies demonstrate DMAB’s role in metal-free hydrogen transfer to unsaturated substrates. For instance, quinoline reduction to 1,2,3,4-tetrahydroquinoline proceeds with 95% conversion at 25°C, showcasing its potential in green chemistry .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume